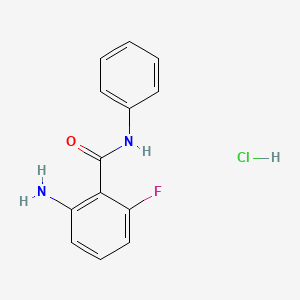

2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride

Description

Chemical Identity: 2-Amino-6-fluoro-N-phenylbenzamide hydrochloride (CAS 1417456-04-2) is a benzamide derivative with the molecular formula C₁₃H₁₁FN₂O·HCl (free base: C₁₃H₁₁FN₂O, MW 230.24). Its structure features a benzamide core substituted with an amino (-NH₂) group at position 2, a fluorine atom at position 6, and an N-phenyl moiety .

Properties

Molecular Formula |

C13H12ClFN2O |

|---|---|

Molecular Weight |

266.70 g/mol |

IUPAC Name |

2-amino-6-fluoro-N-phenylbenzamide;hydrochloride |

InChI |

InChI=1S/C13H11FN2O.ClH/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9;/h1-8H,15H2,(H,16,17);1H |

InChI Key |

DOSJXEADSYGAEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide Intermediate

The synthesis typically begins with 2-fluoro-6-nitrobenzoic acid as the starting material. This acid is converted to its acid chloride derivative using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at ambient temperature (25–30 °C) for about 2 hours. The solvent is then removed under reduced pressure to yield the acid chloride intermediate.

This intermediate is then reacted with aniline in a mixture of 1,4-dioxane and aqueous sodium bicarbonate at low temperature (0–5 °C) to control the reaction rate and avoid side reactions. The reaction mixture is stirred for 1 hour, followed by quenching in water and stirring for an additional 2–3 hours at ambient temperature. The product, 2-fluoro-6-nitro-N-phenylbenzamide, precipitates out and is isolated by filtration, washing, and drying to obtain a pale yellow solid (yield typically high, purity >95%).

| Step | Reagents/Conditions | Temperature | Time | Yield & Purity |

|---|---|---|---|---|

| Acid chloride formation | 2-fluoro-6-nitrobenzoic acid, oxalyl chloride, DMF cat., DCM | 25–30 °C | 2 hours | Quantitative |

| Amidation | Acid chloride + aniline, NaHCO3, 1,4-dioxane/water | 0–5 °C to RT | 3–4 hours | High yield, >95% purity |

Reduction of Nitro Group to Amino Group

The nitro group in 2-fluoro-6-nitro-N-phenylbenzamide is reduced to an amino group to yield 2-amino-6-fluoro-N-phenylbenzamide. Various catalytic hydrogenation methods have been reported:

- Catalysts : 5% or 10% palladium on carbon (Pd/C), platinum on carbon (Pt/C).

- Solvents : A mixture of methanol and dichloromethane (1:1).

- Conditions : Hydrogenation under atmospheric or slightly elevated pressure, room temperature to 60 °C, for 6 hours or more.

However, these Pd/C catalysts often lead to the formation of a desfluoro impurity (loss of fluorine) up to 5%, which is difficult to remove by crystallization. To mitigate this, an alternative reduction using zinc powder and ammonium formate has been developed, providing 90% yield with 99% purity and effectively controlling the desfluoro impurity.

| Catalyst & Method | Solvent | Temperature | Time | Yield | Purity & Notes |

|---|---|---|---|---|---|

| 5% Pd/C hydrogenation | MeOH/DCM (1:1) | RT to 60 °C | ~6 hours | High | Desfluoro impurity up to 5% |

| Zinc + ammonium formate | MeOH/DCM (1:1) | RT | Several hrs | ~90% | Purity 99%, impurity controlled |

Formation of Hydrochloride Salt

The free base 2-amino-6-fluoro-N-phenylbenzamide is converted to its hydrochloride salt to improve stability and handling. This is achieved by treating the free base or its tert-butyl-protected derivative with hydrogen chloride in 2-propanol at low temperature (10–15 °C). The reaction mixture is stirred for 4 hours, and the precipitated hydrochloride salt is filtered, washed with 2-propanol, and dried under vacuum or in a hot air oven.

| Step | Reagents/Conditions | Temperature | Time | Product Form |

|---|---|---|---|---|

| Salt formation | HCl in 2-propanol (6%) | 10–15 °C | 4 hours | 2-amino-6-fluoro-N-phenylbenzamide hydrochloride |

Coupling with N-Boc-L-2-amino Butyric Acid (Optional Step in Idelalisib Synthesis)

In some synthetic routes (e.g., for idelalisib), the amino intermediate is coupled with N-Boc-L-2-amino butyric acid using carbonyldiimidazole (CDI) and 1-hydroxybenzotriazole (HOBt) as activating agents in solvents like acetonitrile or dioxane at low temperature (8–15 °C). The reaction proceeds over 30–32 hours to give the coupled product with yields around 67% and high purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Temperature | Time | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Acid chloride formation | Oxalyl chloride, DMF cat., DCM | 25–30 °C | 2 hours | Quantitative | Intermediate for amidation |

| 2 | Amidation | Aniline, NaHCO3, 1,4-dioxane/water | 0–5 °C to RT | 3–4 hours | High yield, >95% purity | Formation of nitrobenzamide |

| 3 | Nitro reduction | Pd/C or Zn + NH4COOH, MeOH/DCM | RT to 60 °C | 6+ hours | 90–99% purity | Zn/NH4COOH preferred to reduce impurities |

| 4 | Hydrochloride salt formation | HCl in 2-propanol | 10–15 °C | 4 hours | High purity | Improves stability and isolation |

| 5 | Coupling with N-Boc amino acid | CDI, HOBt, acetonitrile/dioxane | 8–15 °C | 30–32 hours | ~67% yield | Optional step in drug synthesis |

Research Outcomes and Notes

- The use of oxalyl chloride with DMF catalysis is a standard and efficient method to activate the carboxylic acid for amidation.

- The amidation reaction is sensitive to temperature and pH; controlling these parameters ensures high purity and yield.

- Reduction of the nitro group is critical; Pd/C catalysts risk defluorination impurities, while zinc with ammonium formate offers a cleaner alternative.

- Formation of the hydrochloride salt is straightforward and crucial for isolating a stable, crystalline product.

- Alternative coupling methods using CDI and HOBt are employed in complex syntheses but may add cost and time.

- The described methods have been validated in patent literature and peer-reviewed publications, demonstrating their industrial viability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluoro group can result in various substituted benzamides .

Scientific Research Applications

2-Amino-6-fluoro-N-phenylbenzamide hydrochloride is a compound with applications in chemistry, biology, and medicine. It is known for interacting with molecular targets and pathways, such as enzymes or receptors, modulating their activity and leading to biological effects. The compound's specific combination of functional groups gives it distinct chemical and biological properties.

Scientific Research Applications

This compound is used in scientific research across multiple disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions.

- Biology The compound is used to study biological processes and investigate enzyme mechanisms. It has been shown to displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, disrupting kinetoplast DNA (kDNA) function in protozoan parasites such as Trypanosoma brucei. It can also inhibit phosphoinositide 3-kinase (PI3K) activity, which is involved in immune responses.

- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing other compounds.

This compound has biological activities, especially in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical profiles of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride can be contextualized against related benzamide derivatives. Below is a detailed comparison based on substituent effects, solubility, and bioactivity:

Substituent-Driven Comparisons

Table 1: Substituent Impact on Key Properties

*LogP values are estimated using fragment-based methods.

Key Observations :

- Fluorine vs. Chlorine : The 6-fluoro substituent provides a balance between electron withdrawal and steric bulk compared to chlorine, which increases hydrophobicity but reduces solubility .

- Amino Group Role: The -NH₂ group in the target compound enhances hydrogen-bonding capacity, a feature absent in non-amino analogs like 6-fluoro-N-phenylbenzamide. This likely improves target engagement in enzyme inhibition studies .

Pharmacological Relevance

- Target Selectivity: Fluorinated benzamides often exhibit enhanced selectivity for ATP-binding pockets in kinases compared to non-halogenated analogs .

- Metabolic Stability: The fluorine atom reduces oxidative metabolism, extending half-life relative to 2-amino-N-phenylbenzamide .

Physicochemical and Handling Considerations

Table 2: Handling and Stability Data

Critical Notes:

- Stability under acidic/basic conditions remains uncharacterized in the provided data.

Biological Activity

Introduction

2-Amino-6-fluoro-N-phenylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

- Chemical Formula : C13H11FN2O

- Molecular Weight : 232.24 g/mol

- CAS Number : 91827872

The presence of the amino group and the fluorine atom in the benzamide structure contributes to its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exhibits its effects primarily through interactions with specific proteins involved in cellular processes. For instance, it has been shown to displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, disrupting kinetoplast DNA (kDNA) function in protozoan parasites such as Trypanosoma brucei . This mechanism is crucial for its antiparasitic activity, leading to the death of the parasite.

Antiparasitic Activity

The compound has demonstrated significant efficacy against T. brucei, with an effective concentration (EC50) reported at 0.83 μM, indicating potent activity against bloodstream forms of the parasite . However, it shows reduced efficacy against other kinetoplastid species such as Leishmania donovani and Trypanosoma cruzi, highlighting its selective action .

Neuroprotective Effects

In studies focusing on neuroprotection, derivatives of benzamide have been evaluated for their ability to protect neurons from oxidative stress. While some benzamide-based compounds have shown promise, this compound's specific neuroprotective properties require further investigation .

Inhibition Studies

The compound has been tested for its inhibitory effects on various biological targets. For instance, it was evaluated alongside other benzamide derivatives for histone deacetylase (HDAC) inhibition. The results indicated that while some derivatives provided neuroprotective effects, this compound's activity in this regard remains to be fully characterized .

Table 1: Biological Activity Summary

| Activity Type | Target Organism | EC50 (μM) | Notes |

|---|---|---|---|

| Antiparasitic | T. brucei | 0.83 | Effective against bloodstream forms |

| Antiparasitic | L. donovani | 4.29 | Lower activity compared to T. brucei |

| Neuroprotective | Neuronal cells | TBD | Requires further study |

| HDAC Inhibition | Various | TBD | Limited neuroprotective effects observed |

Case Study: Antiparasitic Efficacy

In a controlled study involving murine models of African trypanosomiasis, administration of this compound resulted in significant reductions in parasitemia levels compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against trypanosomiasis .

Additional Findings

Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to optimize its therapeutic application. Current research suggests that modifications to the chemical structure may enhance membrane permeability and overall efficacy against a broader range of pathogens .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-6-fluoro-N-phenylbenzamide hydrochloride?

- Methodology : Multi-step organic synthesis involving coupling reactions, such as amide bond formation between 2-amino-6-fluorobenzoic acid derivatives and aniline. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. For example, a similar compound, AZD8931, was synthesized in 11 steps with a 2–5% yield using chloro-fluoro intermediates and carbodiimide-mediated coupling .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Use NMR and LC-MS to verify intermediate purity .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : X-ray crystallography using programs like SHELXL for refinement. Small-molecule crystals can be grown via slow evaporation in polar solvents (e.g., methanol/water mixtures). SHELX software is widely validated for structural analysis, even for high-resolution or twinned data .

- Key Considerations : Ensure crystal quality by controlling humidity and temperature during growth. Validate hydrogen-bonding networks using SHELXL’s restraints .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines : Follow hazard assessments from safety data sheets (SDS) of structurally similar hydrochlorides (e.g., Radafaxine hydrochloride). Use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from moisture .

- Emergency Measures : In case of exposure, rinse skin/eyes with water and seek medical attention. Maintain spill kits with inert adsorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct dose-response assays across multiple cell lines or enzymatic systems to confirm target specificity. For example, Vimirogant hydrochloride’s selectivity (>1000-fold for RORγt vs. RORα/β) was validated using biochemical and cellular assays .

- Data Analysis : Use statistical tools (e.g., ANOVA) to compare results across studies. Replicate experiments under standardized conditions (pH, temperature) to isolate variables .

Q. What strategies improve the stability of this compound in solution?

- Methodology : Prepare stock solutions in anhydrous DMSO or ethanol, aliquot into sealed vials, and store at -20°C. Avoid freeze-thaw cycles, as hydrolysis or decomposition may occur. Stability testing via HPLC at timed intervals is recommended .

- Key Findings : Similar compounds (e.g., L-cysteine hydrochloride derivatives) show enhanced stability when stored under inert atmospheres (e.g., nitrogen) .

Q. How to design experiments to evaluate its potential as a kinase inhibitor?

- Experimental Design :

In vitro assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

Cellular models : Test anti-proliferative effects in cancer cell lines (e.g., A549 lung cancer) with MTT assays.

Selectivity screening : Use kinase profiling panels to identify off-target effects .

- Controls : Include positive controls (e.g., Anlotinib hydrochloride for anti-angiogenic activity) and vehicle-only groups .

Q. What analytical techniques are critical for characterizing degradation products?

- Techniques :

- LC-MS/MS : Identify degradation fragments via high-resolution mass spectrometry.

- NMR (¹H/¹³C) : Track structural changes in the benzamide core or fluorine substituents.

- XRD : Compare degraded samples with pristine crystals to detect phase changes .

- Case Study : Degradation of similar hydrochlorides under UV light revealed cleavage of the amide bond, emphasizing the need for light-protected storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.